![molecular formula C8H7BN2O4 B13661041 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings fused together
Métodos De Preparación
The synthesis of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of pyrazolo[3,4-b]pyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Análisis De Reacciones Químicas
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the pyrazole or pyridine ring.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Industrial Applications: The compound is used in the synthesis of various organic compounds and intermediates for industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparación Con Compuestos Similares
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound has a bromine substituent instead of a boron group, which affects its reactivity and applications.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives:
Propiedades
Fórmula molecular |
C8H7BN2O4 |
|---|---|
Peso molecular |
205.97 g/mol |
Nombre IUPAC |
5-boronopyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-8(13)6-4-10-11-2-1-5(9(14)15)3-7(6)11/h1-4,14-15H,(H,12,13) |
Clave InChI |
BTRIWGZAKGLUAW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=NN2C=C1)C(=O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


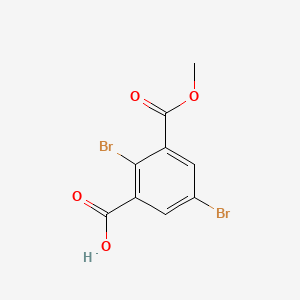
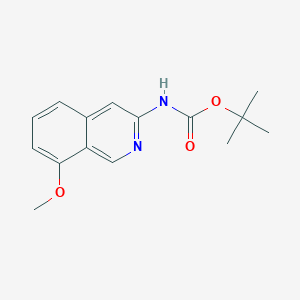
![6-Bromo-3-(chloromethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13660975.png)
![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)
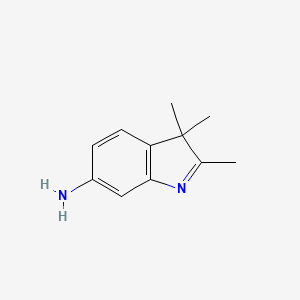
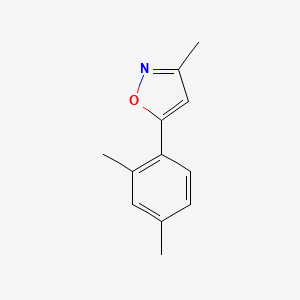
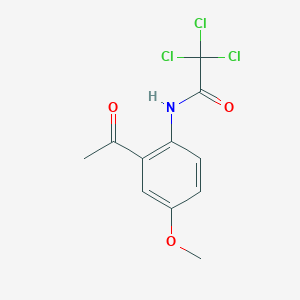
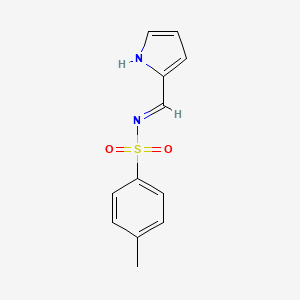
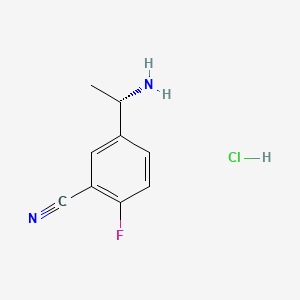
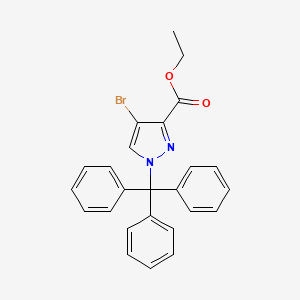
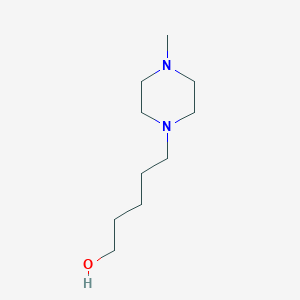
![2-Chloro-5-methylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B13661011.png)

![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)
